![molecular formula C23H21N3O3S2 B2955594 2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-87-6](/img/structure/B2955594.png)

2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

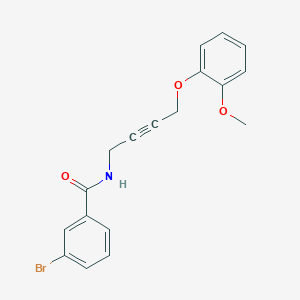

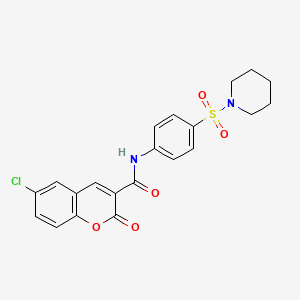

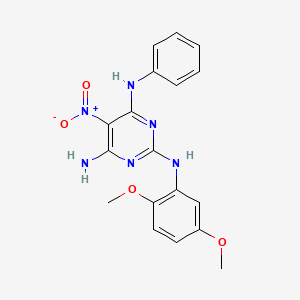

The compound “2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a naphthalene ring, a benzo[d]thiazole ring, a pyrrolidine ring, and an acetamide group. These features suggest that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The naphthalene and benzo[d]thiazole rings are aromatic, which means they are planar and have a delocalized π electron system. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The naphthalene ring could undergo electrophilic aromatic substitution reactions, and the benzo[d]thiazole ring could participate in nucleophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Scientific Research Applications

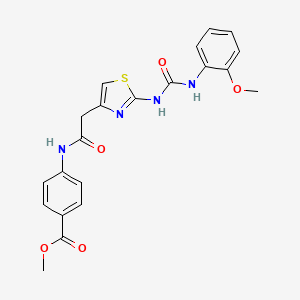

Antibacterial and Antifungal Properties

Studies on derivatives of naphthalene and thiazole compounds have shown significant antibacterial and antifungal activities. For example, a series of heterocyclic compounds including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against different fungal strains, showing that these compounds possess notable antibacterial and antifungal properties (Patel & Patel, 2015).

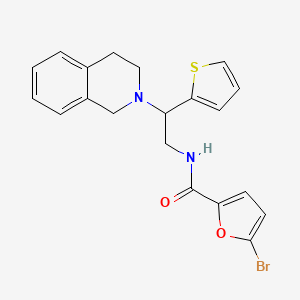

Corrosion Inhibition

Another area of research involves the synthesis of acetamide derivatives for applications in corrosion inhibition. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reaction showed promising results in corrosion prevention efficiencies, indicating the potential use of similar compounds in protecting metals from corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Antiparkinson’s Activity

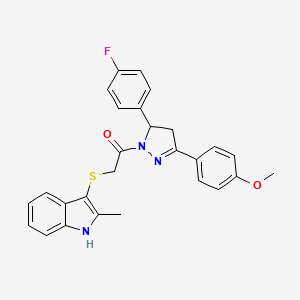

A notable study focused on the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives to evaluate their anti-Parkinson's activity. This research highlighted the synthesis methodology and the promising potential of these compounds in treating Parkinson's disease, with certain derivatives showing significant anti-Parkinson's activity in vivo models (Gomathy et al., 2012).

Conducting Polymers

Research into conducting polymers also includes the synthesis of compounds containing pyrrolidinyl and sulfonyl groups. A study on derivatized bis(pyrrol-2-yl) arylenes, including compounds similar in structure to the target compound, explored the electrochemical polymerization to yield polymers with low oxidation potentials, demonstrating the application of such compounds in creating stable, electrically conducting materials (Sotzing et al., 1996).

Future Directions

Future research on this compound could involve studying its physical and chemical properties in more detail, exploring its potential biological activity, and developing methods for its synthesis . It could also be interesting to study derivatives of this compound to see how changes in its structure affect its properties .

properties

IUPAC Name |

2-naphthalen-1-yl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c27-22(14-17-8-5-7-16-6-1-2-9-19(16)17)25-23-24-20-11-10-18(15-21(20)30-23)31(28,29)26-12-3-4-13-26/h1-2,5-11,15H,3-4,12-14H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEKRLNTJQTYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)

![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)